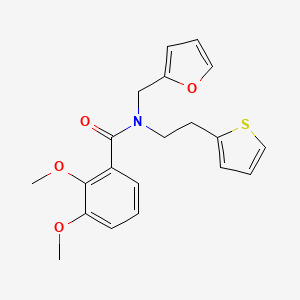

![molecular formula C18H18N4O3S3 B2403417 4-etoxi-N-(2-(2-(tiofen-2-il)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)bencenosulfonamida CAS No. 946357-36-4](/img/structure/B2403417.png)

4-etoxi-N-(2-(2-(tiofen-2-il)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

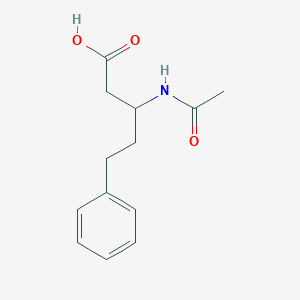

4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S3 and its molecular weight is 434.55. The purity is usually 95%.

BenchChem offers high-quality 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Actividad Antimicrobiana: Estudios recientes han investigado las propiedades antimicrobianas de las tiazolo[3,2-a]piridinas. Algunos compuestos dentro de esta clase exhiben efectos antibacterianos y antifúngicos, convirtiéndolos en posibles candidatos para nuevos agentes antimicrobianos .

b. Actividad Apoptótica: Ciertas tiazolo[3,2-a]piridinas han demostrado actividad apoptótica. Los investigadores han explorado su potencial como agentes que inducen la muerte celular programada, lo que podría ser relevante en la terapia contra el cáncer .

c. Propiedades Antitumorales: Las tiazolo[3,2-a]piridinas han sido evaluadas por sus efectos antitumorales. Estos compuestos pueden interferir con las vías de crecimiento y proliferación tumoral, ofreciendo nuevas vías para el tratamiento del cáncer .

d. Inhibición de la ADN Girasa: Algunas tiazolo[3,2-a]piridinas actúan como inhibidores de la ADN girasa, una enzima esencial involucrada en la replicación y reparación del ADN. El objetivo de la ADN girasa es relevante en el desarrollo de fármacos antimicrobianos .

e. Inhibición de la Glucoproteína SARS-CoV-2: Evidencia emergente sugiere que tiazolo[3,2-a]piridinas específicas exhiben efectos inhibitorios contra la glucoproteína SARS-CoV-2. Este hallazgo podría tener implicaciones para el diseño de fármacos antivirales .

Materiales Orgánicos Funcionales

Más allá de sus actividades biológicas, las tiazolo[3,2-a]piridinas también sirven como valiosos materiales orgánicos funcionales. Los investigadores han explorado su uso en diversas aplicaciones:

a. Semiconductores Orgánicos: Las tiazolo[3,2-a]piridinas poseen propiedades electrónicas que las hacen aptas para materiales semiconductores orgánicos. Estos compuestos pueden incorporarse a dispositivos electrónicos, como transistores de efecto de campo orgánico (OFET) y células solares .

b. Materiales Luminiscentes: Ciertas tiazolo[3,2-a]piridinas exhiben propiedades luminiscentes. Pueden servir como componentes en diodos emisores de luz (LED) y otros dispositivos optoelectrónicos .

Conclusión

En resumen, 4-etoxi-N-(2-(2-(tiofen-2-il)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)bencenosulfonamida representa un fascinante compuesto híbrido con aplicaciones potenciales en química medicinal, ciencia de materiales y más allá. Su estructura única justifica una mayor exploración, y la investigación en curso puede descubrir usos y beneficios adicionales .

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, indicating that the compound may have multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Análisis Bioquímico

Biochemical Properties

It is known that thiazoles, the class of compounds to which it belongs, can interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to the diverse biological activities observed for thiazoles .

Cellular Effects

The cellular effects of 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide are likely to be diverse, given the wide range of biological activities exhibited by thiazoles . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

4-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S3/c1-2-25-14-5-7-15(8-6-14)28(23,24)19-10-9-13-12-27-18-20-17(21-22(13)18)16-4-3-11-26-16/h3-8,11-12,19H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAUGFHOLDJYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

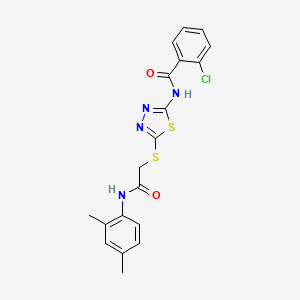

![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

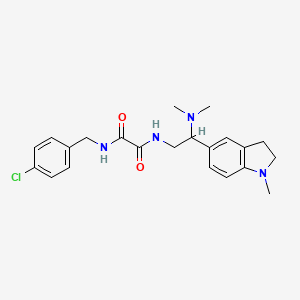

![6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2403346.png)

![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)

![[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B2403354.png)

![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)